molecular formula C18H20N2O4S B2604891 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 905683-45-6

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2604891
CAS No.: 905683-45-6
M. Wt: 360.43
InChI Key: WOHAUXCDWDJIMC-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a chemical compound with the CAS Registry Number 905683-45-6 . It has a molecular formula of C 18 H 20 N 2 O 4 S and a molecular weight of 360.43 g/mol . The compound features a benzenesulfonamide group linked to a 5-oxo-1-phenylpyrrolidine moiety, a structure that suggests potential as a key intermediate or building block in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in the exploration of new pharmacologically active molecules, particularly given the relevance of sulfonamide groups and lactam structures in drug discovery . As a specialized research chemical, it is instrumental for screening activities, hit-to-lead optimization, and investigating structure-activity relationships (SAR) in various biochemical contexts. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-10-16(8-9-17(13)24-2)25(22,23)19-14-11-18(21)20(12-14)15-6-4-3-5-7-15/h3-10,14,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHAUXCDWDJIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 5-oxo-1-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)aniline.

    Substitution: Formation of 4-methoxy-3-methyl-2-nitrobenzenesulfonamide or 4-methoxy-3-methyl-2-bromobenzenesulfonamide.

Scientific Research Applications

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring may enhance binding affinity and specificity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide and analogous sulfonamide derivatives:

Compound Name Key Substituents Molecular Weight Pharmacological Activity Source
This compound 4-Methoxy-3-methyl, 5-oxo-1-phenylpyrrolidin-3-yl 326.41 Not reported in evidence; inferred potential based on sulfonamide class
4-[1-(4-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (Compound 9) 4-Chloro-benzoyl, indole, 5-methyl-isoxazol-3-yl ~450 (estimated) IC₅₀ = 35 μg/mL against HCT116 cancer cells
N-(5-Methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 5-Methyl-isoxazolyl, 2-oxo-pyrrolidinyl 321.35 No activity data; structural similarity to antimicrobial sulfonamides (e.g., sulfamethoxazole)
Sulfamethoxazole (SMX) 5-Methyl-isoxazolyl, 4-aminophenyl 253.28 pKa = 2.7; widely used as an antibiotic
N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6) Quinolin-3-yloxy, pyridyl ~400 (estimated) Gold Score = 78.09 (PPARγ docking); moderate affinity

Structural and Functional Insights

Sulfonamide Core : All compounds share the benzenesulfonamide scaffold, which is critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) . The target compound’s 4-methoxy-3-methyl substituent may enhance lipophilicity compared to electron-withdrawing groups (e.g., chloro in Compound 9 ).

Pyrrolidinone vs.

Anticancer Activity : Compound 9 (IC₅₀ = 35 μg/mL against HCT116) outperforms 5-fluorouracil (5-FU) in cytotoxicity, suggesting that chloro and indole substituents enhance activity compared to the target compound’s methoxy and methyl groups .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The target compound’s higher molecular weight (326.41 vs. SMX’s 253.28) may reduce aqueous solubility, but the 4-methoxy group could mitigate this by increasing polarity .
  • Binding Affinity: PPARγ ligands like Compound 6 (Gold Score = 78.09) rely on pyridyl and quinoline groups for docking, whereas the target compound’s pyrrolidinone may favor interactions with alternative targets (e.g., kinases) .

Biological Activity

4-Methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, also known by its CAS number 955253-95-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

The molecular formula of this compound is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of 374.5 g/mol. Its structure includes a methoxy group, a sulfonamide moiety, and a pyrrolidinyl component, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC19H22N2O4SC_{19}H_{22}N_{2}O_{4}S
Molecular Weight374.5 g/mol
CAS Number955253-95-9

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process includes the formation of the methoxyphenyl intermediate and the synthesis of the phenylpyrrolidinyl moiety, followed by a coupling reaction to form the target compound.

Key Steps in Synthesis:

  • Formation of Methoxyphenyl Intermediate: Reaction of 4-methoxybenzaldehyde with suitable reagents.
  • Synthesis of Phenylpyrrolidinyl Moiety: Cyclization and functional group modifications.
  • Coupling Reaction: Combining the methoxyphenyl intermediate with the phenylpyrrolidinyl moiety under specific conditions to yield the final product .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological responses including anti-inflammatory and antimicrobial effects.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic effects in several areas:

  • Antiviral Activity: Similar compounds have demonstrated antiviral properties against Hepatitis B virus (HBV) and other viral pathogens by increasing intracellular levels of antiviral proteins like APOBEC3G .
  • Antimicrobial Properties: Studies suggest that derivatives of this compound can possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections.
  • Anti-inflammatory Effects: The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have evaluated the efficacy of similar compounds in clinical settings:

  • Anti-HBV Activity Study: A derivative structurally related to our compound showed significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV, indicating a strong potential for therapeutic applications against liver diseases .
  • Toxicity Assessments: Toxicity studies on related compounds have shown low acute toxicity levels (LD50 values around 448 mg/kg), suggesting that these compounds may be safe for further development .

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